

Application Notes and Protocols: Continuous Rate Infusion of Butorphanol in Equine Surgery

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Compound of Interest

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Introduction

Butorphanol, a synthetic opioid agonist-antagonist, is a cornerstone of analgesic management in equine medicine.^{[1][2]} Its primary mechanism of action involves agonism at the kappa-opioid receptor and partial agonism or antagonism at the mu-opioid receptor.^{[1][3][4]} This dual activity provides effective analgesia while mitigating some of the undesirable side effects associated with pure mu-opioid agonists.^{[3][4]} While traditionally administered as intermittent intravenous (IV) or intramuscular (IM) injections, continuous rate infusion (CRI) of butorphanol has emerged as a valuable technique to provide consistent and titratable analgesia, particularly in the perioperative setting.^{[5][6][7]} A CRI maintains plasma drug concentrations within a therapeutic range, potentially reducing the incidence of adverse effects such as excitement, ataxia, and decreased gastrointestinal motility that can be associated with bolus administrations.^{[5][8]}

These application notes provide a comprehensive overview of the use of butorphanol CRI in equine surgery, summarizing key pharmacokinetic and pharmacodynamic data, and detailing established experimental and clinical protocols.

Data Presentation

Pharmacokinetic Parameters of Butorphanol in Horses

The following table summarizes the key pharmacokinetic parameters of butorphanol in adult horses following intravenous administration. Understanding these parameters is crucial for designing effective CRI protocols.

Parameter	Value	Reference
Elimination Half-Life ($t_{1/2}$)	44.37 minutes	[5]
	5.9 ± 1.5 hours	[9][10][11]
Systemic Clearance (Cl)	11.5 ± 2.5 mL/min/kg	[9][10][11]
Volume of Distribution (Vd)	1.4 ± 0.3 L/kg	[9][10][11]

Note: Variations in reported half-life may be attributed to differences in study design and analytical methods.

Recommended Butorphanol CRI Protocols for Equine Surgery

This table outlines established CRI protocols for butorphanol in equine surgical patients. These protocols have been evaluated for their efficacy in providing perioperative analgesia.

Loading Dose	Infusion Rate	Clinical Application	Reference
17.8 µg/kg IV	23.7 µg/kg/h for 24 hours	General Analgesia	[5]
Not specified	13 µg/kg/h for 24 hours	Post-celiotomy	[6][7][12]
0.025 mg/kg IV bolus	13 µg/kg/h	Intraoperative (orchiotomy)	[13][14]
17.8 µg/kg IV	0.38 µg/kg/min (22.8 µg/kg/h)	Standing Sedation (with detomidine)	[15]

Pharmacodynamic Effects of Butorphanol CRI in Horses

The following table summarizes the observed pharmacodynamic effects of butorphanol CRI in horses during the perioperative period.

Parameter	Observation	Clinical Significance	Reference
Analgesia	Improved behavior scores, indicating less pain.	Effective for postoperative pain management.	[6][7][12]
Stress Response	Significantly lower plasma cortisol concentrations.	Ameliorates the surgical stress response.	[6][7][12]
Gastrointestinal Motility	Delayed time to first passage of feces.	A potential adverse effect requiring monitoring.	[6][12]
Reduced gastrointestinal motility for 60 minutes post-infusion.	A transient effect that should be considered.	[13][14]	
Recovery	Improved recovery characteristics.	Contributes to a smoother and better-quality recovery from anesthesia.	[6][7][12]
Body Weight	Significantly less weight loss during hospitalization.	Suggests improved overall well-being and faster return to feeding.	[6][7][12]

Experimental Protocols

Protocol 1: Pharmacokinetics and Adverse Effects of Butorphanol CRI

This protocol is based on the study by Sellon et al. (2001) which aimed to determine an infusion rate of butorphanol that maintains therapeutic plasma concentrations while minimizing adverse effects.[5]

1. Subjects:

- 10 healthy adult horses.

2. Procedure:

- Single IV Injection Phase:
 - Administer a single IV injection of butorphanol at a dose of 0.1 to 0.13 mg/kg.
 - Collect blood samples at predetermined intervals for pharmacokinetic analysis.
 - Monitor for adverse behavioral and gastrointestinal effects (e.g., ataxia, decreased borborygmi, and defecation).
- Continuous IV Infusion Phase:
 - Administer a loading dose of 17.8 µg/kg of butorphanol IV.
 - Immediately following the loading dose, begin a continuous IV infusion of butorphanol at a rate of 23.7 µg/kg/h for 24 hours.
 - Collect blood samples at various time points during and after the infusion to determine plasma butorphanol concentrations.
 - Monitor physical examination parameters, gastrointestinal tract transit time, and behavior throughout the infusion period.

3. Sample Analysis:

- Determine plasma butorphanol concentrations using high-performance liquid chromatography (HPLC).

4. Data Analysis:

- Calculate pharmacokinetic variables from the plasma concentration-time data.
- Compare the incidence of adverse effects between the single injection and continuous infusion groups.

Protocol 2: Efficacy of Butorphanol CRI for Postoperative Analgesia Following Celiotomy

This protocol is adapted from the randomized, controlled, blinded clinical trial conducted by Sellon et al. (2004) to evaluate the effects of butorphanol CRI on pain and stress responses in horses after abdominal surgery.[\[6\]](#)[\[7\]](#)[\[12\]](#)

1. Subjects:

- 31 horses undergoing exploratory celiotomy for abdominal pain.

2. Randomization and Blinding:

- Randomly assign horses to either the treatment or control group.
- The study should be blinded, with personnel involved in patient care and data collection unaware of the treatment allocation.

3. Treatment Protocol:

- Treatment Group:
 - Immediately after surgery, begin a continuous rate infusion of butorphanol at 13 µg/kg/h for 24 hours.
- Control Group:
 - Receive an equivalent volume of isotonic saline as a placebo.
- Standard Care:
 - All horses in both groups receive flunixin meglumine (1.1 mg/kg IV every 12 hours) as a standard analgesic.

4. Data Collection:

- Collect blood samples at 0, 2, 4, 8, 12, 16, 20, and 24 hours after surgery to measure plasma cortisol concentrations.
- Monitor and record behavioral pain scores at regular intervals during the first 24 hours post-surgery.
- Record physiological parameters including heart rate and respiratory rate.
- Note the time to the first passage of feces.
- Measure body weight at admission and discharge.

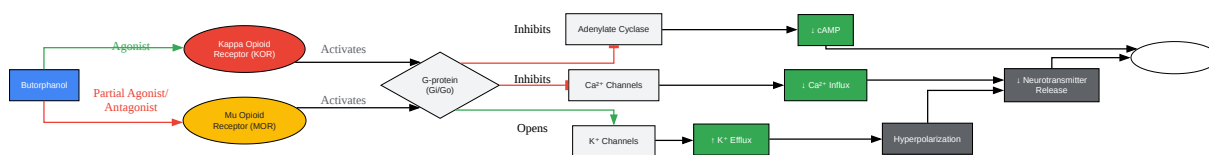
5. Data Analysis:

- Compare plasma cortisol concentrations, behavior scores, time to first defecation, and weight loss between the treatment and control groups using appropriate statistical methods.

Mandatory Visualization

Signaling Pathway of Butorphanol

Butorphanol exerts its effects through interaction with opioid receptors, primarily the kappa and mu receptors, which are G-protein coupled receptors. The following diagram illustrates the general signaling pathway following receptor activation.

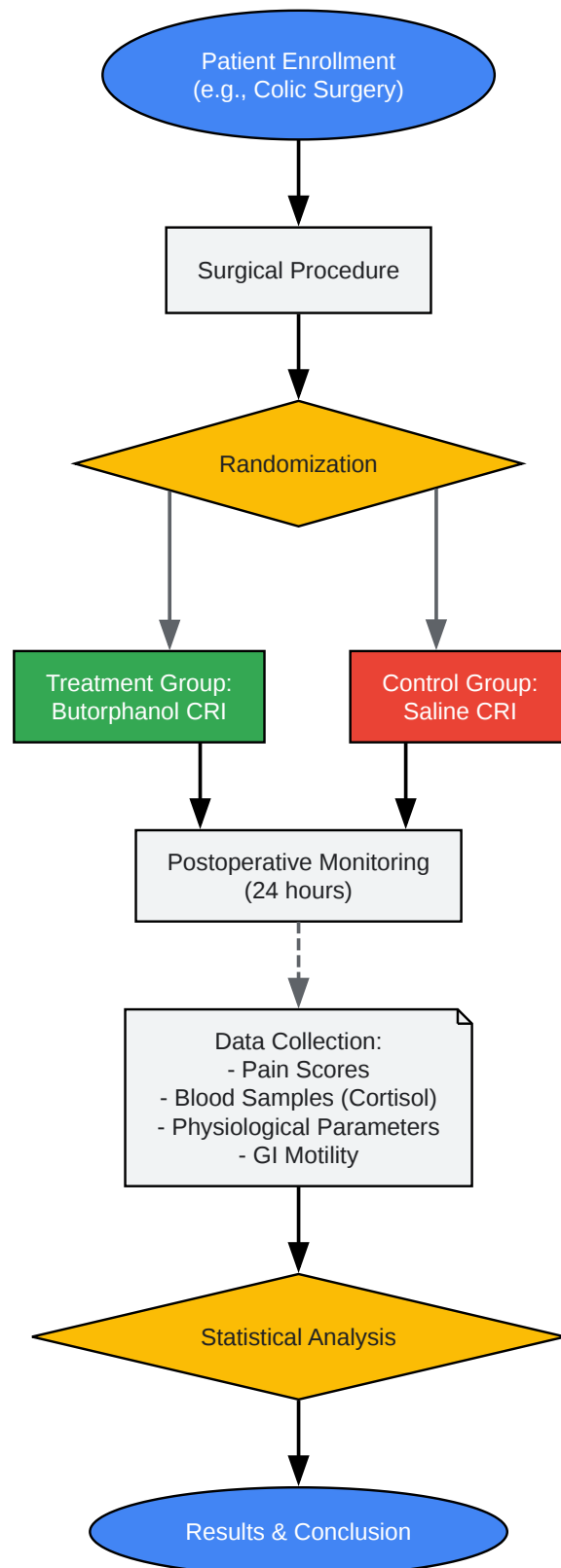


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Caption: Butorphanol's mechanism of action at opioid receptors.

Experimental Workflow for a Butorphanol CRI Clinical Trial

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of butorphanol CRI in equine surgical patients.



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Caption: Workflow for a randomized controlled trial of butorphanol CRI.

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References

- [1. Butorphanol \[bionity.com\]](#)
- [2. madbarn.com \[madbarn.com\]](#)
- [3. xenonhealth.com \[xenonhealth.com\]](#)
- [4. What is the mechanism of Butorphanol Tartrate? \[synapse.patsnap.com\]](#)
- [5. Pharmacokinetics and adverse effects of butorphanol administered by single intravenous injection or continuous intravenous infusion in horses - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Effects of continuous rate intravenous infusion of butorphanol on physiologic and outcome variables in horses after celiotomy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. ivis.org \[ivis.org\]](#)
- [8. cabidigitallibrary.org \[cabidigitallibrary.org\]](#)
- [9. Pharmacokinetics and pharmacodynamics of butorphanol following intravenous administration to the horse - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. rmtcnet.com \[rmtcnet.com\]](#)
- [11. madbarn.com \[madbarn.com\]](#)
- [12. madbarn.com \[madbarn.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Effects of a continuous rate infusion of butorphanol in isoflurane-anesthetized horses on cardiorespiratory parameters, recovery quality, gastrointestinal motility and serum cortisol concentrations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. cabidigitallibrary.org \[cabidigitallibrary.org\]](#)
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